(Des-pyr1)-lhrh
Overview
Description
The compound (Des-pyr1)-lhrh is a complex peptide-like molecule. It contains multiple amino acid residues, including imidazole, indole, hydroxypropanoyl, and hydroxyphenyl groups, making it a highly functionalized and biologically relevant compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each incorporating specific amino acid residues through peptide bond formation. The process typically starts with the protection of amino groups to prevent unwanted reactions. The protected amino acids are then sequentially coupled using reagents like carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt) to form peptide bonds. Deprotection steps are carried out using acidic or basic conditions to remove protecting groups and reveal the functional amino groups for further coupling.
Industrial Production Methods
Industrial production of such complex peptides often employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Automated peptide synthesizers are commonly used to streamline the process, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imidazole and indole rings can be reduced under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of the indole ring can produce indolines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model peptide for studying peptide bond formation and stability. It also serves as a substrate in enzymatic assays to investigate protease activity.
Biology
In biological research, the compound is used to study protein-protein interactions and signal transduction pathways. Its multiple functional groups allow for diverse interactions with biological macromolecules.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its peptide nature makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
In the industrial sector, the compound is used in the development of peptide-based materials and coatings. Its functional groups provide sites for further chemical modifications, enhancing material properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The imidazole and indole rings can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active sites of proteins. The hydroxyphenyl group can form additional hydrogen bonds, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (Des-pyr1)-lhrh
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple functional groups and amino acid residues. This complexity allows for diverse chemical reactivity and biological interactions, making it a valuable tool in various scientific fields.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H70N16O11/c1-27(2)17-36(45(73)62-35(9-5-15-56-50(53)54)49(77)66-16-6-10-40(66)48(76)58-23-41(52)69)61-42(70)24-59-44(72)37(18-28-11-13-31(68)14-12-28)64-47(75)39(25-67)65-46(74)38(19-29-21-57-34-8-4-3-7-32(29)34)63-43(71)33(51)20-30-22-55-26-60-30/h3-4,7-8,11-14,21-22,26-27,33,35-40,57,67-68H,5-6,9-10,15-20,23-25,51H2,1-2H3,(H2,52,69)(H,55,60)(H,58,76)(H,59,72)(H,61,70)(H,62,73)(H,63,71)(H,64,75)(H,65,74)(H4,53,54,56)/t33-,35-,36-,37-,38-,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFYTQZGHCJQNE-YJXWTMGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H70N16O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191661 | |
Record name | LHRH (2-10) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1071.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38280-53-4 | |
Record name | LHRH (2-10) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038280534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LHRH (2-10) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Des-pglu1-luteinizing hormone-releasing hormone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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